Regioisomeric Differentiation: 5-(1-Aminocyclobutyl) vs. 3-Amino-1-cyclobutyl Substitution Topology
The target compound bears the primary amine on the cyclobutyl C1 carbon attached to the pyridinone 5-position, whereas its closest regioisomeric comparator 3-amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2) carries the amine directly on the pyridinone ring at position 3 with the cyclobutyl group N1-linked . This structural difference produces distinct hydrogen-bonding vectors: the 5-(1-aminocyclobutyl) compound presents a cyclobutylamine moiety that projects the amine ~2.5 Å away from the ring plane, while the 3-amino isomer presents a ring-fused aniline-like amine. The 5-substituted topology has been specifically exploited in potent biological probes—a derivative containing the 5-(1-aminocyclobutyl)-isoxazole fragment achieved IDH1 R132H/R132C IC50 of 59 nM (pH 7.5, 25°C) . In the AKT allosteric inhibitor series, the 4-(1-aminocyclobutyl)phenyl motif (Miransertib/ARQ 092) achieves Akt1 IC50 of 2.7–5.0 nM, with the cocrystal structure (PDB 5KCV) confirming that the cyclobutylamine engages a critical salt bridge with the allosteric pocket . Substituting the 5-(1-aminocyclobutyl) regioisomer with the 3-amino-1-cyclobutyl variant would fundamentally alter the amine spatial disposition and preclude this binding mode.
| Evidence Dimension | Amine substitution position and spatial orientation |
|---|---|
| Target Compound Data | 5-(1-aminocyclobutyl): amine on cyclobutyl C1, cyclobutyl at pyridinone C5; MW 200.67 (HCl salt). Fragment IC50 contribution: structurally embedded in IDH1 inhibitor achieving IC50 59 nM (R132H/R132C) |
| Comparator Or Baseline | 3-Amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2): amine directly on pyridinone C3, cyclobutyl at N1; MW 164.21 (free base), logP −0.15 |
| Quantified Difference | Positional substitution shift: C3-NH2 (ring-fused) vs. C5–C(NH2) cyclobutyl (exocyclic amine); spatial displacement of amine vector by approximately one bond length (1.5 Å) and altered torsion profile |
| Conditions | Structural comparison based on InChI and SMILES; IDH1 IC50 data from recombinant IDH1 R132H/R132C enzymatic assay (pH 7.5, 25°C); AKT1 IC50 from biochemical hotspot kinase assay with [33P]-ATP |
Why This Matters
The regioisomeric identity determines whether the amine can be elaborated into biologically validated chemotypes (IDH1 and AKT inhibitor series); procurement of the 3-amino regioisomer instead of the 5-(1-aminocyclobutyl) compound would derail established SAR and require de novo optimization.
- [1] BindingDB BDBM278628 / US10040791 Example 90. IDH1 R132H/R132C IC50: 59 nM, pH 7.5, 25°C. Assay: recombinant IDH1 mutant proteins in pET24b(+) expression system. View Source
- [2] Lapierre, J.-M. et al. (2016). J. Med. Chem., 59(13), 6455–6469. ARQ 092: Akt1 IC50 5.0 nM, Akt2 4.5 nM, Akt3 16 nM. PDB 5KCV: cocrystal with AKT1 confirming cyclobutylamine salt bridge. View Source
